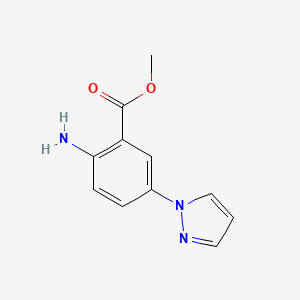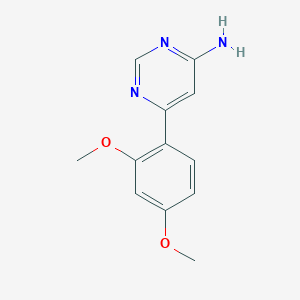
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another method involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” and its derivatives has been studied using in silico docking experiments . These studies have helped to elucidate the molecular binding mode between the compound and Aurora kinase A .
Applications De Recherche Scientifique
Inhibition of Aurora Kinase A
This compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A (AURKA) is a protein that plays a crucial role in cell division. Inhibitors of AURKA have potential applications in cancer therapy . The derivative 12 of this compound selectively inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Anticancer Properties
Several 4,6-diarylpyrimidin-2-amine derivatives, which include “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, show anticancer properties . These compounds have been studied for their potential as anticancer chemotherapeutic agents .
Cell Cycle Arrest
The derivative 12 of this compound caused the accumulation of the G2/M phase of the cell cycle . This is significant because the G2/M phase of the cell cycle is a critical point where cells prepare for mitosis. Disruption of this phase can lead to cell death, making it a target for cancer therapies .
Induction of Apoptotic Cell Death
This compound triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . These are key players in the process of apoptosis, or programmed cell death. Inducing apoptosis in cancer cells is a common strategy in cancer therapy .
Antiviral Activity
Compounds containing five-membered heteroaryl amines, which include “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, showed relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in the development of antiviral therapeutics .
Therapeutic Interest
The pyridopyrimidine moiety, which includes “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, is present in relevant drugs and has been studied in the development of new therapies . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, a potential activity against rheumatoid arthritis, both contain the pyridopyrimidine moiety .
Mécanisme D'action
The compound selectively inhibits Aurora kinase A activity . This inhibition leads to a reduction in the phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells . The compound also causes the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Orientations Futures
The future directions for “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” could involve further studies to fully characterize its mode of action and potential applications in cancer treatment . Additionally, the development of new pyrimidines as anti-inflammatory agents is a possible research direction .
Propriétés
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGNFHVAQZMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




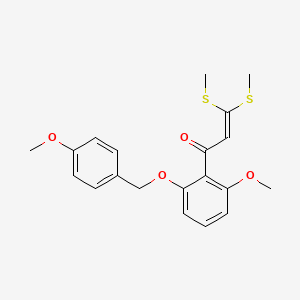
![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
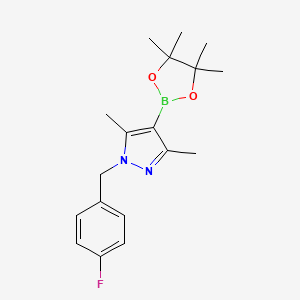

![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
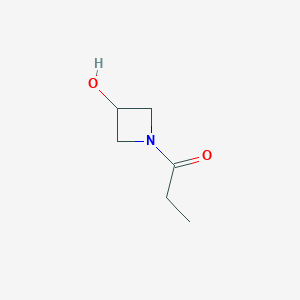

![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)
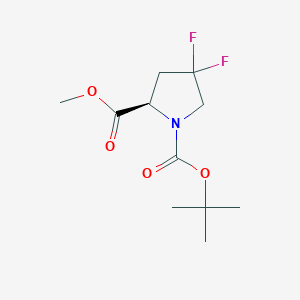
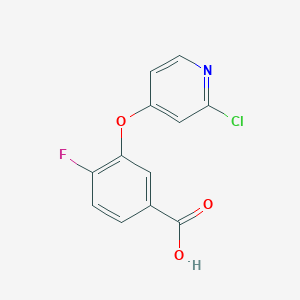
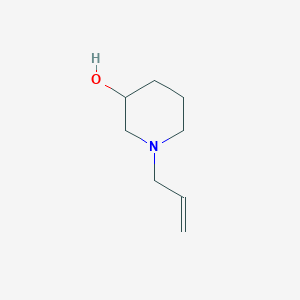
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
